N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
This compound features a piperazine core substituted with a furan-2-carbonyl group and a phenyl ring connected via a carbonyl group. The phenyl ring is further linked to a 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide moiety. This structure combines a heterocyclic piperazine with a substituted pyrazole, designed to optimize interactions with biological targets such as neurotensin receptors (NTS1/NTS2), as seen in related compounds .
Properties
IUPAC Name |
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c1-25-14-17(20(24-25)31-2)19(28)23-16-7-5-15(6-8-16)21(29)26-9-11-27(12-10-26)22(30)18-4-3-13-32-18/h3-8,13-14H,9-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZIXVCLBYSVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride. This intermediate is then reacted with piperazine to form the furan-2-carbonyl piperazine derivative. The next step involves the acylation of this derivative with 4-aminobenzoyl chloride to obtain the key intermediate, which is then coupled with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its inhibition of acetylcholinesterase is achieved by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The table below highlights key structural differences among related compounds:
Physicochemical Properties
- Solubility : The 3-methoxy group in the target compound improves aqueous solubility compared to purely hydrophobic derivatives (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ) .
- Lipophilicity : The furan-2-carbonyl group reduces logP compared to trifluoromethylphenyl -substituted analogs (e.g., compounds in ), which have higher membrane permeability .
Biological Activity
N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a pyrazole ring, a piperazine moiety, and a furan-2-carbonyl group, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, with findings suggesting potential applications in anti-inflammatory, anticancer, and antimicrobial therapies.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A recent study reported that certain pyrazole derivatives demonstrated IC50 values as low as 44.81 μg/mL against COX-2, indicating strong anti-inflammatory potential .
| Compound | IC50 (μg/mL) | COX Selectivity |
|---|---|---|
| Pyrazole Derivative A | 44.81 | High |
| Pyrazole Derivative B | 55.65 | Moderate |
2. Anticancer Activity
The compound's structural similarities to known anticancer agents suggest it may inhibit tumor growth. A study on related pyrazole compounds revealed significant antiproliferative effects against various cancer cell lines, with some derivatives showing promising results in inhibiting cell proliferation .
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial effects of this compound indicate potential efficacy against bacterial strains. The presence of the furan and piperazine groups is hypothesized to enhance membrane permeability, making these compounds effective against bacterial infections.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the promising nature of pyrazole derivatives:
- In Vivo Studies : In animal models, pyrazole derivatives exhibited significant reductions in tumor size when administered at specific dosages.
- Clinical Trials : Early-phase clinical trials have shown that compounds with similar structures can effectively reduce symptoms in patients with chronic inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example:
- Step 1: React 4-aminophenyl derivatives with activated furan-2-carbonyl chloride under inert conditions (e.g., N₂ atmosphere) in dichloromethane (DCM) with triethylamine (TEA) as a base .
- Step 2: Piperazine-carboxamide formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) at 0–25°C .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Yield Optimization: Adjust stoichiometric ratios (1.2:1 for acyl chloride to amine) and monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify piperazine ring conformation, furan/pyrazole substituents, and absence of unreacted intermediates (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography: Resolve 3D conformation, particularly for piperazine-carboxamide torsion angles, to validate spatial orientation .
- HPLC-PDA: Purity assessment using reverse-phase C18 columns (UV detection at 254 nm) .
Q. What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence polarization assays for kinases or GPCRs (e.g., cAMP accumulation assays for dopamine D3 receptor binding, IC₅₀ calculations) .
- Cell Viability: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure and dose-response curves (1 nM–100 μM) .
- Antimicrobial Screening: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified furan (e.g., thiophene replacement) or pyrazole (e.g., methoxy → ethoxy) groups .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Tyr365 in dopamine D3 receptors) .
- Activity Cliffs: Compare IC₅₀ values of analogs to pinpoint substituents causing >10-fold activity changes (e.g., 2-methoxy vs. 2,3-dichloro phenylpiperazine derivatives) .
Q. How can contradictory results between in vitro and in vivo efficacy data be resolved?
Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability (oral vs. IP administration), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays) .
- Metabolite Identification: Use LC-MS/MS to detect active/degradation products (e.g., piperazine ring oxidation) .
- Species-Specific Differences: Compare rodent vs. human liver microsome metabolism rates to explain efficacy gaps .
Q. What computational strategies predict target selectivity and off-target interactions?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to assess binding stability and residue interactions .
- Off-Target Screening: Use SwissTargetPrediction or SEA databases to rank potential off-targets (e.g., serotonin 5-HT₂A receptors) .
- Machine Learning: Train Random Forest models on ChEMBL bioactivity data to prioritize analogs with predicted selectivity ratios >50 .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across different studies?
Methodological Answer:
- Assay Standardization: Validate protocols using reference inhibitors (e.g., haloperidol for dopamine receptors) and control for buffer pH/temperature variations .
- Data Normalization: Express activity as % inhibition relative to positive/negative controls to minimize inter-lab variability .
- Meta-Analysis: Apply weighted Z-scores to aggregate data from ≥3 independent studies, excluding outliers with Grubbs’ test (α=0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
